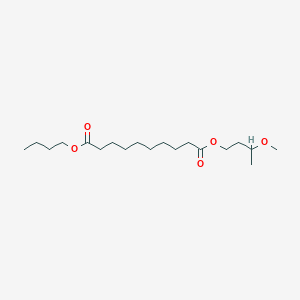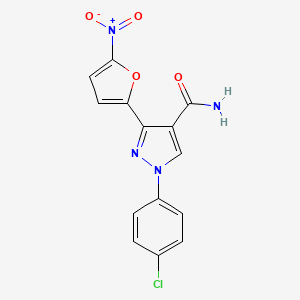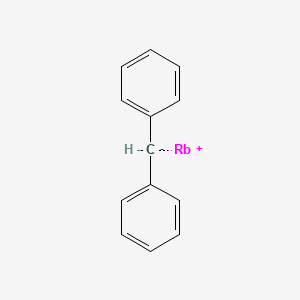
Rubidium diphenylmethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium diphenylmethanide is an organometallic compound that features a rubidium ion bonded to a diphenylmethanide ligand This compound is part of the broader class of alkali metal diphenylmethanides, which are known for their interesting structural and reactivity properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium diphenylmethanide can be synthesized through a reaction involving diphenylmethane and rubidium metal. The process typically involves the deprotonation of diphenylmethane by rubidium, resulting in the formation of this compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenges in industrial production include maintaining an inert atmosphere and ensuring the purity of the starting materials and final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium diphenylmethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced under specific conditions to yield rubidium and diphenylmethane.
Substitution: this compound can participate in substitution reactions where the diphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and other electrophiles can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Rubidium and diphenylmethane.
Substitution: Depending on the substituent, various rubidium organometallic compounds can be formed.
Applications De Recherche Scientifique
Rubidium diphenylmethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Medicine: While not widely used in medicine, this compound’s potential for developing new pharmaceuticals is being explored.
Industry: The compound’s reactivity and binding properties make it valuable in the development of new materials and catalysts.
Mécanisme D'action
Rubidium diphenylmethanide exerts its effects through its metal-ligand interactions. The rubidium ion forms a bond with the diphenylmethanide ligand, resulting in a stable organometallic complex. This complex can undergo various chemical reactions, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the ligands and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium diphenylmethanide
- Sodium diphenylmethanide
- Cesium diphenylmethanide
Comparison
Rubidium diphenylmethanide is unique among alkali metal diphenylmethanides due to its specific metal-ligand binding modes and reactivity. Compared to potassium and sodium diphenylmethanides, this compound exhibits different solid-state modifications and reactivity patterns. Cesium diphenylmethanide, while similar in some respects, also shows distinct differences in its chemical behavior.
This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its importance in the field of organometallic chemistry.
Propriétés
Numéro CAS |
61187-02-8 |
|---|---|
Formule moléculaire |
C13H11Rb |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
phenylmethylbenzene;rubidium(1+) |
InChI |
InChI=1S/C13H11.Rb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
Clé InChI |
GNHWYYAIWXGJQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
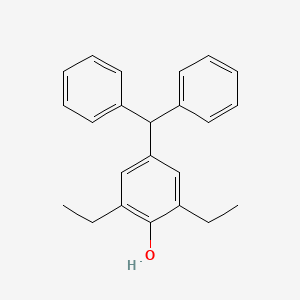
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
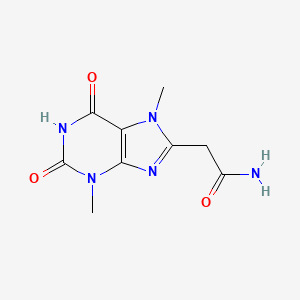
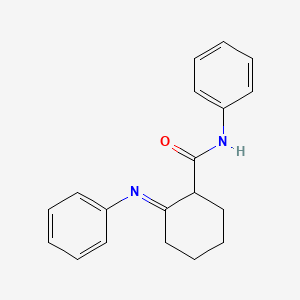
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
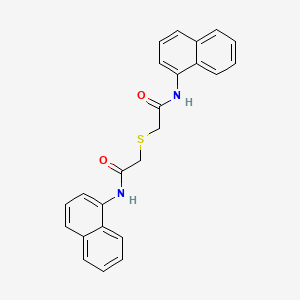

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
